molecular formula C32H33ClF6N6O8 B12401491 Usp7-IN-9

Usp7-IN-9

Cat. No.: B12401491
M. Wt: 779.1 g/mol
InChI Key: WZRJDCAJOKOZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Usp7-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions: Usp7-IN-9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Usp7-IN-9 exerts its effects by inhibiting the deubiquitinating activity of USP7. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The molecular targets of this compound include various substrates of USP7, such as p53, MDM2, and other proteins involved in cell cycle regulation and DNA repair . The pathways affected by this compound include the p53-MDM2 axis and the DNA damage response pathway .

Comparison with Similar Compounds

Uniqueness of Usp7-IN-9: this compound stands out due to its high specificity and potency in inhibiting USP7. It has shown promising results in preclinical studies, demonstrating significant anti-tumor activity and potential for clinical development .

Properties

Molecular Formula

C32H33ClF6N6O8

Molecular Weight

779.1 g/mol

IUPAC Name

[4-[6-[[1-[(2-chloro-4-methoxycarbonylphenyl)methyl]-4-hydroxypiperidin-1-ium-4-yl]methyl]-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-3-yl]phenyl]methylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C28H31ClN6O4.2C2HF3O2/c1-33-25(19-5-3-18(14-30)4-6-19)23-24(32-33)26(36)35(17-31-23)16-28(38)9-11-34(12-10-28)15-21-8-7-20(13-22(21)29)27(37)39-2;2*3-2(4,5)1(6)7/h3-8,13,17,38H,9-12,14-16,30H2,1-2H3;2*(H,6,7)

InChI Key

WZRJDCAJOKOZRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CC[NH+](CC3)CC4=C(C=C(C=C4)C(=O)OC)Cl)O)C5=CC=C(C=C5)C[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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